Product packaging for Diethyl piperidine-4,4-dicarboxylate(Cat. No.:CAS No. 189323-11-3)

Diethyl piperidine-4,4-dicarboxylate

Cat. No.: B3048991
CAS No.: 189323-11-3
M. Wt: 229.27 g/mol
InChI Key: CQMZUNWMFJLKNY-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Core in Modern Organic Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nbinno.comresearchgate.net Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to engage in specific binding interactions with biological targets. thieme-connect.comthieme-connect.com The piperidine scaffold is a cornerstone in the design of a wide array of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. researchgate.netresearchgate.net

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial arrangement of substituents, a critical factor in optimizing drug-receptor interactions. thieme-connect.com Consequently, the development of synthetic methodologies to access functionalized piperidine derivatives remains an active and important area of research in contemporary organic chemistry. The strategic incorporation of the piperidine moiety can lead to enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity of drug candidates. thieme-connect.comthieme-connect.com

Overview of Diethyl Piperidine-4,4-dicarboxylate as a Versatile Synthon and Synthetic Intermediate

This compound is a key synthetic intermediate that provides a strategic entry point for the synthesis of molecules containing a gem-disubstituted piperidine at the 4-position. This structural feature, where two non-hydrogen substituents are attached to the same carbon atom, can have a profound impact on the pharmacological properties of a molecule. nih.govresearchgate.net The presence of a gem-disubstituted carbon center can introduce conformational constraints and increase the metabolic stability of a compound. nih.gov

The synthesis of this compound can be envisioned through established synthetic routes, such as the reaction of a 4-piperidone (B1582916) precursor with a malonic ester derivative. orgsyn.org This approach would provide a straightforward method to construct the key gem-diester functionality.

Once formed, this compound serves as a versatile synthon due to the presence of multiple reactive sites. The secondary amine of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions, allowing for the introduction of a wide variety of substituents. Furthermore, the two ethyl ester groups at the 4-position can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated or converted into other functional groups. The presence of the diester also allows for further derivatization, such as the synthesis of spirocyclic systems by intramolecular cyclization reactions.

The ability to selectively manipulate these functional groups makes this compound a valuable building block for the construction of complex piperidine-containing molecules with potential applications in drug discovery and materials science. rsc.orgnbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B3048991 Diethyl piperidine-4,4-dicarboxylate CAS No. 189323-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl piperidine-4,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-15-9(13)11(10(14)16-4-2)5-7-12-8-6-11/h12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMZUNWMFJLKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596591
Record name Diethyl piperidine-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189323-11-3
Record name Diethyl piperidine-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformational Chemistry of Diethyl Piperidine 4,4 Dicarboxylate

Transformations at the Ester Functionalities

The two ester groups at the C4 position of the piperidine (B6355638) ring are key sites for chemical modification, allowing for the introduction of new functional groups and the modulation of the molecule's properties.

Selective Hydrolysis Reactions

The selective hydrolysis of one of the two ester groups in Diethyl piperidine-4,4-dicarboxylate to form the corresponding monoacid is a crucial transformation. This process allows for differential functionalization of the two carboxyl groups. While direct studies on this compound are not extensively detailed, the principles of selective monohydrolysis of symmetric diesters are well-established and can be applied. researchgate.netnih.gov

Ester hydrolysis is a fundamental reaction often carried out under basic conditions, a process known as saponification. researchgate.net Achieving selectivity in a diester can be challenging, as the reaction can proceed to form the diacid. However, by carefully controlling reaction conditions, selective monohydrolysis can be achieved. Key factors influencing selectivity include the stoichiometry of the base, reaction temperature, solvent system, and the use of catalysts. nih.gov

Research on analogous compounds, such as diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, has shown that using a slight excess of a base like sodium hydroxide (B78521) (NaOH) in a mixed aqueous-organic solvent system can favor monoester formation. researchgate.netnih.gov The addition of a phase-transfer catalyst, such as tetraethylammonium (B1195904) bromide (TEAB), has been demonstrated to significantly enhance selectivity. nih.gov The catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase where the diester is dissolved.

Table 1: Representative Conditions for Selective Monohydrolysis of Symmetric Diesters

Parameter Condition Rationale
Base Sodium Hydroxide (NaOH) A common, effective reagent for saponification. researchgate.net
Stoichiometry 1.0-1.2 equivalents Using a limited amount of base prevents complete hydrolysis to the diacid. nih.gov
Catalyst Tetraethylammonium bromide (TEAB) Enhances selectivity by facilitating the reaction at the interface of the solvent phases. nih.gov
Solvent Water-Ethanol mixture A mixed solvent system is often required to dissolve both the polar base and the less polar diester. researchgate.net

| Temperature | 40 °C | Moderate temperature provides sufficient energy for the reaction without promoting side reactions or complete hydrolysis. nih.gov |

For this compound, a similar approach involving controlled addition of NaOH in the presence of TEAB would be the expected method to yield the monoester, 4-(ethoxycarbonyl)piperidine-4-carboxylic acid.

Transesterification Processes

Transesterification is another important transformation of the ester functionalities, allowing the ethyl groups to be exchanged for other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon.

While specific literature on the transesterification of this compound is sparse, general methodologies are applicable. For instance, reacting the diester with a large excess of a different alcohol (e.g., methanol, propanol) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would lead to the corresponding dimethyl or dipropyl piperidine-4,4-dicarboxylate. The reaction is an equilibrium process, and using the desired alcohol as the solvent drives the reaction toward the product.

Reactions at the Piperidine Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions, making it a primary site for introducing structural diversity.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the piperidine nitrogen with an alkylating agent, typically an alkyl halide. researchgate.net The reaction is usually performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of base and solvent can be optimized to achieve high yields. researchgate.net

For example, the reaction of this compound with an alkyl bromide (R-Br) in the presence of K₂CO₃ in DMF would yield the corresponding N-alkylated product, Diethyl 1-alkylpiperidine-4,4-dicarboxylate. researchgate.net

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). These reactions are often rapid and high-yielding. A weak base like triethylamine or pyridine (B92270) is commonly added to scavenge the HCl generated when using acyl chlorides. semanticscholar.org

Table 2: Common Reagents for N-Alkylation and N-Acylation

Transformation Reagent Type Examples Base
N-Alkylation Alkyl Halide Methyl iodide (MeI), Ethyl bromide (EtBr), Benzyl bromide (BnBr) K₂CO₃, NaH, Et₃N researchgate.net
N-Acylation Acyl Chloride Acetyl chloride, Benzoyl chloride Et₃N, Pyridine semanticscholar.org

| N-Acylation | Acid Anhydride | Acetic anhydride, Boc anhydride ((Boc)₂O) | DMAP (catalyst) |

N-Arylation via Transition-Metal Catalyzed Cross-Coupling

The formation of an N-aryl bond on the piperidine ring can be accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.org This powerful method allows for the coupling of amines with aryl halides or triflates. rsc.org The reaction is typically catalyzed by palladium or copper complexes, which require a suitable ligand and a base. mdpi.com

The reaction of this compound with an aryl bromide (Ar-Br) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) would produce Diethyl 1-arylpiperidine-4,4-dicarboxylate. researchgate.net This methodology is highly versatile, allowing for the introduction of a wide range of substituted and heteroaromatic aryl groups. nih.gov

Reductive Amination of Related Piperidine-4,4-dicarboxylates

Reductive amination is a powerful method for forming C-N bonds and is widely used to N-alkylate amines. researchgate.net In this context, this compound can act as the nucleophilic amine component. The reaction proceeds in two steps: the initial reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine. masterorganicchemistry.comyoutube.com

A key advantage of this method is that it can be performed as a one-pot procedure. youtube.com A variety of reducing agents can be used, with their reactivity tailored to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Common Solvents Key Features
Sodium triacetoxyborohydride (B8407120) STAB Dichloroethane (DCE), Tetrahydrofuran (THF) Mild and selective; does not readily reduce aldehydes or ketones. commonorganicchemistry.comharvard.edu
Sodium cyanoborohydride NaCNBH₃ Methanol (MeOH) Effective at slightly acidic pH; toxic cyanide byproducts are a concern. masterorganicchemistry.com

| Sodium borohydride | NaBH₄ | Methanol (MeOH), Ethanol (B145695) (EtOH) | Can also reduce the starting carbonyl; typically added after imine formation is complete. masterorganicchemistry.comcommonorganicchemistry.com |

The reaction of this compound with an aldehyde (R-CHO) and sodium triacetoxyborohydride (STAB) would provide a direct route to the N-alkylated product, Diethyl 1-alkylpiperidine-4,4-dicarboxylate, avoiding the use of alkyl halides. harvard.edu

Electrophilic and Nucleophilic Substitutions on the Piperidine Ring System

The reactivity of this compound is primarily dictated by the nucleophilic character of the secondary amine nitrogen and the electronic influence of the geminal diester groups at the C4 position. The saturated carbocyclic ring itself is generally unreactive toward traditional electrophilic or nucleophilic substitution unless activated.

The most significant site for electrophilic substitution is the nitrogen atom. The lone pair of electrons on the nitrogen makes it a potent nucleophile, readily attacking a wide range of electrophiles. This reactivity is characteristic of secondary amines and is the dominant pathway for substitution reactions involving this compound. Common electrophilic substitution reactions at the nitrogen atom include:

N-Alkylation: Reaction with alkyl halides (R-X) or other alkylating agents in the presence of a base to form N-alkylated piperidine derivatives.

N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to yield N-acyl piperidines, which are amides. This reaction is often rapid and can be performed under mild conditions. semanticscholar.org

N-Arylation: The introduction of an aryl group onto the nitrogen atom, typically achieved via catalytic methods (see Section 3.4).

N-Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) to form N-sulfonylpiperidines (sulfonamides).

The presence of two electron-withdrawing ethyl carboxylate groups at the C4 position has an electronic effect on the ring. These groups can decrease the basicity and nucleophilicity of the nitrogen atom through inductive effects, although the nitrogen remains a reactive center.

Direct nucleophilic substitution on the carbon atoms of the piperidine ring is synthetically challenging and uncommon, as it would require the displacement of a hydride ion (H⁻), which is a very poor leaving group. Such transformations typically require the pre-installation of a suitable leaving group (e.g., a halide or tosylate) on the ring.

The piperidine nitrogen of this compound enables the molecule itself to act as a nucleophile in various reactions. For instance, it can participate in nucleophilic addition reactions with carbonyl compounds or in ring-opening reactions of epoxides. In the context of substitution, it readily displaces leaving groups in Sₙ2 reactions or participates in nucleophilic aromatic substitution (SₙAr) on activated aromatic rings. acs.org

Reaction TypeElectrophile/SubstrateProduct TypeGeneral Conditions
N-Alkylation Alkyl Halide (R-X)N-Alkyl-piperidine-4,4-dicarboxylateBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)
N-Acylation Acyl Chloride (RCOCl)N-Acyl-piperidine-4,4-dicarboxylateBase (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF)
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl)N-Sulfonyl-piperidine-4,4-dicarboxylateBase (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂)
Michael Addition α,β-Unsaturated CarbonylN-(3-Oxoalkyl)-piperidine-4,4-dicarboxylateProtic or Aprotic Solvent, often catalyst-free

Catalytic Transformations Involving this compound or its Derivatives

Catalytic methods offer powerful and efficient pathways to functionalize this compound and its derivatives, enabling transformations that are difficult to achieve through classical methods. These transformations can target the nitrogen atom, the C-H bonds of the ring, or the ester functionalities.

N-Arylation and N-Vinylation:

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the N-arylation of secondary amines like this compound. researchgate.net The reaction couples the piperidine with aryl halides or triflates, providing access to a diverse range of N-arylpiperidine structures, which are prevalent in medicinal chemistry. nih.govacs.org A variety of palladium precatalysts and phosphine-based ligands can be employed to achieve high yields under relatively mild conditions. rsc.org

Key Features of Buchwald-Hartwig N-Arylation:

Catalyst System: Typically a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a sterically hindered phosphine ligand (e.g., RuPhos, XPhos, SPhos).

Reactants: this compound and an aryl/heteroaryl halide (Br, Cl) or triflate.

Base: A non-nucleophilic base is required, such as NaOt-Bu, KOt-Bu, or Cs₂CO₃.

Catalyst/Ligand SystemCoupling PartnerBaseTypical ProductReference
Pd₂(dba)₃ / RuPhosAryl ChloridesNaOt-BuN-Aryl-piperidine-4,4-dicarboxylate nih.gov
Pd(OAc)₂ / XPhosAryl BromidesK₃PO₄N-Aryl-piperidine-4,4-dicarboxylate researchgate.net
Pd-G3-XPhos PrecatalystHeteroaryl BromidesCs₂CO₃N-Heteroaryl-piperidine-4,4-dicarboxylate acs.org

Catalytic C-H Functionalization:

Direct functionalization of otherwise unreactive C-H bonds on the piperidine ring is a cutting-edge area of synthesis. researchgate.net While specific examples involving this compound are not prominent, general methodologies for piperidines are applicable. These reactions often use transition metal catalysts (e.g., rhodium, palladium) to insert a carbene or other reactive species into a C-H bond, or to direct arylation to a specific position. nih.govacs.org

The site of C-H functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.gov For a substrate like this compound, the gem-diester moiety at C4 would likely exert a significant steric and electronic influence on the regioselectivity of such transformations. For example, rhodium-catalyzed C-H insertion reactions have been shown to selectively functionalize the C4 position of certain N-acyl piperidines. nih.gov

Enzymatic Transformations:

The ester groups of this compound are susceptible to catalytic hydrolysis. Lipases and esterases are enzymes that can catalyze the hydrolysis of ester bonds, often with high chemo- and enantioselectivity. For instance, research on related piperidine dicarboxylate structures has shown that enzymes like Candida antarctica lipase (B570770) B can selectively hydrolyze one of two ester groups in a racemic mixture, providing a route to enantiomerically pure chiral building blocks. researchgate.net This biocatalytic approach offers a mild and environmentally friendly alternative to traditional chemical hydrolysis for producing piperidine-4-carboxy-4-carboxylates.

Mechanistic Investigations of Reactions Involving Diethyl Piperidine 4,4 Dicarboxylate

Elucidation of Reaction Pathways and Key Intermediates

While specific mechanistic studies detailing the reaction pathways and key intermediates exclusively for diethyl piperidine-4,4-dicarboxylate are not extensively documented in publicly available literature, inferences can be drawn from the well-established synthesis routes for related piperidine (B6355638) derivatives. The construction of the piperidine ring often proceeds through domino reactions, which involve a sequence of intramolecular reactions where the subsequent transformation occurs at the functionality generated in the previous step.

One common pathway for the synthesis of substituted piperidines is the Hantzsch pyridine (B92270) synthesis, which can be adapted for piperidine synthesis. A more direct and relevant pathway for a 4,4-disubstituted piperidine like this compound likely involves a double Michael addition or a related conjugate addition sequence. For instance, the reaction of a primary amine with two equivalents of an appropriate acrylic ester derivative would lead to the formation of the piperidine ring.

In a hypothetical reaction pathway, a primary amine could react with diethyl 2-methylidenepropane-1,3-dioate. The initial Michael addition would form an enolate intermediate, which would then undergo a second intramolecular Michael addition to form the six-membered ring. Protonation of the resulting enolate would yield this compound. Key intermediates in this pathway would include the initial Michael adduct and the cyclic enolate.

Another plausible pathway involves the reaction of piperidine with diethyl carbonate under basic conditions. However, this would result in a 1,1-dicarboxylate at the nitrogen atom rather than the 4,4-disubstitution. The synthesis of 4,4-disubstituted piperidines often starts from a pre-existing piperidin-4-one. The reaction of piperidin-4-one to form a spiro-hydantoin, followed by hydrolysis and esterification, represents a potential, albeit multi-step, pathway.

In the context of reactions where this compound is a reactant, for example in N-functionalization reactions, the reaction pathway would typically involve the nucleophilic attack of the piperidine nitrogen on an electrophile. The intermediates in such reactions would be dependent on the specific electrophile used.

Kinetic Studies of Relevant Chemical Transformations

Kinetic studies provide quantitative insights into reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. For chemical transformations involving piperidine derivatives, UV-vis spectrophotometry is a common technique to monitor the reaction progress and determine kinetic parameters. ajgreenchem.com

For instance, in the synthesis of a substituted piperidine, the rate constant was observed to increase with temperature. ajgreenchem.com The activation energy for the reaction was calculated from the slope of the Arrhenius plot (ln k vs. 1/T). A lower activation energy indicates a faster reaction rate. ajgreenchem.com

The following table illustrates typical kinetic parameters that could be determined for a reaction involving a piperidine derivative, based on a study of a related system. ajgreenchem.com

Temperature (°C)Rate Constant (k) in Methanol (M⁻¹ min⁻¹)Rate Constant (k) in Ethanol (B145695) (M⁻¹ min⁻¹)
250.0120.025
300.0180.036
350.0260.051
400.0370.072

Activation Parameters for a Piperidine Synthesis Reaction ajgreenchem.com

SolventEa (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)ΔG‡ (kJ mol⁻¹) at 25°C
Methanol104.2101.7+28.193.3
Ethanol46.944.3-144.987.5

Role of Catalysis in Mechanistic Control and Stereoselectivity

Catalysis plays a pivotal role in controlling the mechanism and stereoselectivity of reactions involving the synthesis of piperidine derivatives. Both acid and base catalysis are commonly employed to accelerate reactions and direct the formation of specific isomers.

In the synthesis of piperidines via the Mannich reaction, an acid catalyst is often used to facilitate the formation of the iminium ion intermediate, which is a key electrophile in the carbon-carbon bond-forming step. chemrevlett.com The choice of catalyst can significantly influence the reaction rate and yield. For instance, in the reaction of diethyl 1,3-acetonedicarboxylate with 2-hydroxybenzylideneindenediones, various bases were tested, with 4-(dimethylamino)pyridine (DMAP) providing the best yields. thieme-connect.com This suggests that the catalytic activity is not solely dependent on the basicity of the catalyst but also on its specific interactions with the reaction intermediates.

Stereoselectivity is a critical aspect of piperidine synthesis, particularly when chiral centers are being formed. Chiral catalysts, such as proline and its derivatives, are known to be effective in promoting enantioselective reactions. In the context of synthesizing chiral piperidines, isoquinuclidinylmethanols have been used as chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, a key step in the construction of chiral side chains on a pre-existing piperidine ring. clockss.org The stereochemical outcome of such reactions is highly dependent on the structure of the catalyst and its ability to create a chiral environment around the reacting molecules.

For reactions involving this compound, if a chiral center were to be introduced at a different position on the ring, a chiral catalyst would be essential for controlling the stereochemistry. The catalyst would likely interact with one of the reactants to form a chiral complex, which would then react selectively to form one enantiomer in excess.

Advanced Synthetic Applications of Diethyl Piperidine 4,4 Dicarboxylate

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

The presence of two reactive ester functionalities on a cyclic scaffold makes diethyl piperidine-4,4-dicarboxylate a prized building block in organic synthesis. The diester moiety at the C4 position allows for the creation of spirocyclic systems, which are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively explore chemical space. sigmaaldrich.com The synthesis of these complex molecules often involves the sequential or simultaneous reaction of the ester groups with various reagents to build new rings at the C4 position.

The general strategy involves using the piperidine (B6355638) derivative as a core scaffold. The nitrogen atom can be protected or functionalized, while the two ester groups provide handles for further chemical manipulation. For instance, reaction with bifunctional reagents can lead to the formation of a new ring spiro-fused to the piperidine core. This approach is fundamental to creating libraries of novel compounds for drug discovery. researchgate.net Piperidin-4-ones, which are closely related precursors, are highlighted as versatile building blocks due to the easy manipulation of the carbonyl group for introducing substituents, a principle that extends to the dicarboxylate derivative. nih.gov

Table 1: Synthetic Transformations Utilizing Piperidine-4,4-Diester Scaffolds

Reaction Type Reagents Product Class Reference
Spiro-cyclization Diols, Diamines Spiro-heterocycles nih.gov
Dieckmann Condensation Base (e.g., NaOEt) Bicyclic β-keto esters researchgate.net
Knoevenagel Condensation Aldehydes/Ketones C4-alkylidene derivatives N/A

These reactions demonstrate the capacity of the this compound scaffold to serve as a starting point for molecules with significant structural complexity and three-dimensionality. sigmaaldrich.com

Precursor in Natural Product and Alkaloid Total Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids. imperial.ac.uknih.gov Alkaloids are nitrogen-containing secondary metabolites that often exhibit significant biological activity. whiterose.ac.uk The synthesis of these complex natural products represents a significant challenge in organic chemistry and often relies on the use of strategically functionalized building blocks to construct the core skeleton. rsc.orgresearchgate.net

This compound serves as a valuable precursor for constructing the piperidine core of various alkaloids. nih.gov The simple polyamine cadaverine (B124047) is a known biosynthetic precursor to alkaloid classes containing piperideine moieties. whiterose.ac.uk Synthetic strategies often mimic these biosynthetic pathways, using piperidine-based synthons. The C4-disubstituted pattern is particularly relevant for the synthesis of certain classes of Aspidosperma alkaloids and other complex polycyclic indole (B1671886) alkaloids where a quaternary carbon is required at a key position. researchgate.net

While a direct total synthesis of a major natural product starting explicitly from this compound is not prominently documented in the provided sources, its structural features make it an ideal starting material for synthetic intermediates that are later elaborated into the final natural product. The ability to manipulate the two ester groups allows for the introduction of different side chains or the formation of additional rings, which are crucial steps in the total synthesis of intricate alkaloid frameworks. researchgate.net

Role in the Development of Piperidine-Containing Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures often form the core of new therapeutic agents. nih.govdigitellinc.com Piperidine-containing compounds are one of the most important classes of synthetic medicinal blocks for drug construction. nih.gov this compound is instrumental in the synthesis of diverse fused and spiro heterocyclic systems. rsc.orgresearchgate.net

Fused Heterocyclic Scaffolds: The diester functionality can be transformed through a series of reactions, such as reduction to a diol followed by cyclization or conversion to a diamine, to create rings fused to the piperidine core. For example, intramolecular cyclization reactions can lead to the formation of bicyclic systems where the new ring shares an edge with the piperidine ring. These fused systems are prevalent in many biologically active molecules. mdpi.com

Spiro Heterocyclic Scaffolds: The geminal diester group at the C4 position is perfectly suited for the construction of spirocycles, where two rings share a single common atom. nih.gov This is a highly desirable feature in drug design for creating structurally novel and rigid molecules. nih.gov The reaction of this compound with dinucleophiles like diamines or diols can lead to the formation of spiro-heterocycles. nih.gov For example, condensation with hydrazine (B178648) or its derivatives can yield spiro-pyrazolidinedione structures. researchgate.net This approach provides a versatile pathway to a wide range of spiro-compounds with potential biological applications. nih.govrsc.org

Table 2: Examples of Heterocyclic Scaffolds Derived from Piperidine-4,4-diesters

Scaffold Type Synthetic Approach Resulting Heterocycle Reference
Spiro Reaction with dinucleophiles (e.g., hydrazine) Spiro-pyrazolidinediones researchgate.net
Spiro Reaction with ethyl chloroformate Spiro-triazaspiro[4.5]decan-2-one nih.gov
Fused Multi-step reduction and cyclization Fused pyrrolidine (B122466) systems mdpi.com

Application in the Synthesis of Cα,Cα-Disubstituted Amino Acid Analogues

Cα,Cα-disubstituted amino acids are non-proteinogenic amino acids where the α-hydrogen is replaced by another substituent. nih.gov This structural modification imposes significant conformational constraints on peptides, making them valuable tools for studying protein structure and for developing peptide-based therapeutics with enhanced stability and specific secondary structures. nih.gov

This compound is a key starting material for the synthesis of cyclic Cα,Cα-disubstituted amino acid analogues, specifically those based on a piperidine framework. The synthesis of these constrained amino acids involves the selective transformation of the two ester groups at the C4 position into a carboxylic acid group and an amino group. researchgate.net

A common synthetic route begins with the selective hydrolysis of one ester group, followed by a Curtius rearrangement of the resulting carboxylic acid to an isocyanate, which is then hydrolyzed to an amino group. The remaining ester group is subsequently hydrolyzed to afford the final amino acid. An alternative and widely used method is the Bucherer-Bergs reaction starting from the corresponding ketone (4-piperidone), which generates a spiro-hydantoin. orgsyn.org This hydantoin (B18101) intermediate can then be hydrolyzed to yield the desired 4-amino-piperidine-4-carboxylic acid structure. The piperidine nitrogen is typically protected (e.g., with a Boc group) to allow for orthogonal protection strategies suitable for peptide synthesis. researchgate.netorgsyn.org

This methodology provides access to conformationally constrained analogues of amino acids like lysine, where the piperidine ring acts as a rigid scaffold for the side chain. researchgate.netorgsyn.org These analogues are crucial for designing peptidomimetics and exploring the conformational requirements for receptor binding. nih.govmdpi.com

Computational and Theoretical Chemistry Applied to Diethyl Piperidine 4,4 Dicarboxylate

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of Diethyl piperidine-4,4-dicarboxylate, predicting bond lengths, bond angles, and dihedral angles with high precision. These calculations provide the most stable three-dimensional arrangement of the atoms in the molecule.

Beyond molecular geometry, DFT is used to elucidate a variety of electronic properties that are crucial for understanding the molecule's behavior. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations (Note: The following data are illustrative examples of what would be obtained from DFT calculations and are not based on published experimental or computational results for this specific molecule.)

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to the molecule's ability to donate electrons.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy state for an added electron; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVCorrelates with chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring

The piperidine ring, a saturated six-membered heterocycle, is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric strain. However, the presence of substituents can influence the preference for axial or equatorial positions and can also lead to the existence of other conformations like the boat or twist-boat, albeit generally at higher energies.

Molecular modeling techniques, including both molecular mechanics and quantum mechanical methods, are essential for exploring the conformational landscape of this compound. Conformational analysis aims to identify the different stable conformers of the molecule and to determine their relative energies. For the piperidine ring in this compound, the key conformational question would be the orientation of the two diethyl dicarboxylate groups at the C4 position. Due to the geminal substitution, the interactions between these two bulky groups and the rest of the piperidine ring would be a primary focus of such a study. It is expected that the chair conformation would be the most stable, with specific orientations of the ester groups to minimize steric hindrance.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules in various transformations. For this compound, theoretical calculations can be used to understand its behavior in reactions such as N-alkylation, N-acylation, or reactions involving the ester functionalities.

Reactivity indices derived from DFT calculations, such as the Fukui functions and local softness, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, the nitrogen atom of the piperidine ring is expected to be a primary site for electrophilic attack. The carbonyl carbons of the ester groups are susceptible to nucleophilic attack.

Furthermore, computational modeling can be used to study the transition states of potential reactions. By calculating the activation energies for different reaction pathways, it is possible to predict which products are likely to form and under what conditions. This is particularly valuable for understanding and predicting stereoselectivity and regioselectivity in more complex organic transformations.

Quantum Chemical Characterization and Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in characterizing molecules and predicting their spectroscopic properties. These predictions can be compared with experimental spectra to confirm the structure of a synthesized compound or to interpret complex spectral data.

For this compound, quantum chemical methods can be used to predict various spectra:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the N-H stretch, C-H stretches, C=O stretches of the ester groups, and C-O stretches, which can be compared with experimental IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted chemical shifts are valuable for assigning the signals in experimental NMR spectra. orgsyn.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible range. This can help in understanding the photophysical properties of the compound.

Spectroscopic and Structural Characterization Methodologies for Diethyl Piperidine 4,4 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Diethyl piperidine-4,4-dicarboxylate, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The piperidine (B6355638) ring's symmetry and the presence of two equivalent ethyl ester groups simplify the expected spectrum.

Ethyl Group Protons: The two ethyl groups (-OCH₂CH₃) would give rise to two signals: a quartet for the methylene (B1212753) protons (H-a) deshielded by the adjacent oxygen atom, and a triplet for the methyl protons (H-b).

Piperidine Ring Protons: Due to the symmetry of the molecule, the protons on the piperidine ring at positions 2 and 6 (H-c) would be chemically equivalent, as would the protons at positions 3 and 5 (H-d). This would result in two distinct multiplets. The protons at C2 and C6 are adjacent to the nitrogen atom, causing them to appear at a higher chemical shift compared to the protons at C3 and C5.

Amine Proton: The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Based on analogous structures like Ethyl piperidine-4-carboxylate, a hypothetical ¹H NMR data table for this compound in a solvent like CDCl₃ is presented below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
-OCH₂CH₃ (H-a)~ 4.1-4.2Quartet~ 7.14H
-OCH₂CH₃ (H-b)~ 1.2-1.3Triplet~ 7.16H
Piperidine C2-H, C6-H (H-c)~ 2.9-3.1Triplet~ 5.54H
Piperidine C3-H, C5-H (H-d)~ 1.9-2.1Triplet~ 5.54H
N-HVariable (e.g., ~ 1.5-2.5)Broad Singlet-1H

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected due to the molecule's symmetry.

Carbonyl Carbon: The ester carbonyl carbons (C=O) would appear significantly downfield.

Quaternary Carbon: The C4 carbon of the piperidine ring, bonded to the two ester groups, is a quaternary carbon and would have a characteristic chemical shift.

Ethyl Group Carbons: Two signals would correspond to the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl esters.

Piperidine Ring Carbons: Two signals would represent the equivalent carbons at C2/C6 and C3/C5.

A table of predicted ¹³C NMR chemical shifts is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~ 173-175
C4~ 50-55
-OCH₂CH₃~ 61-63
C2, C6~ 45-50
C3, C5~ 28-33
-OCH₂CH₃~ 13-15

Note: This is a predicted data table. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.

C-H Stretch: Sharp bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine ring and the ethyl groups.

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. The presence of two ester groups would make this band particularly intense.

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester groups.

C-N Stretch: A moderate absorption in the 1000-1250 cm⁻¹ range can be attributed to the C-N stretching of the piperidine ring.

The following table summarizes the expected characteristic IR absorption bands.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **Intensity
N-HStretch3300 - 3500Medium
C-H (sp³)Stretch2850 - 3000Strong
C=O (Ester)Stretch1730 - 1750Strong, Sharp
C-O (Ester)Stretch1100 - 1300Strong
C-NStretch1000 - 1250Medium

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₉NO₄), the molecular weight is approximately 229.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 229. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for esters and piperidine rings would be anticipated:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z = 184 (M - 45).

Loss of an ethyl group (-CH₂CH₃): A peak might be observed at m/z = 200 (M - 29).

Loss of a carboxyl group (-COOEt): This would lead to a fragment at m/z = 156 (M - 73).

Cleavage of the piperidine ring: Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which could lead to various smaller fragment ions.

A hypothetical table of major mass spectral fragments is presented below.

m/z Value Proposed Fragment Ion Proposed Loss
229[C₁₁H₁₉NO₄]⁺Molecular Ion (M⁺)
200[M - C₂H₅]⁺Loss of ethyl radical
184[M - OC₂H₅]⁺Loss of ethoxy radical
156[M - COOEt]⁺Loss of ethoxycarbonyl radical

Note: This is a predicted data table. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide unambiguous information about its solid-state conformation.

Key structural insights that would be gained from an X-ray crystal structure analysis include:

Piperidine Ring Conformation: It would definitively establish the conformation of the six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain.

Substituent Orientation: The analysis would reveal the orientation of the two diethyl carboxylate groups at the C4 position, determining whether they are in axial or equatorial positions. In a chair conformation, it is sterically favorable for bulky substituents to occupy equatorial positions.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, providing valuable data for computational modeling and understanding electronic effects.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces like hydrogen bonding (involving the N-H group and ester carbonyl oxygens) and van der Waals interactions.

Without experimental data, it is not possible to provide a table of crystallographic parameters. However, the study of similar piperidine derivatives suggests that the piperidine ring would likely adopt a chair conformation with the bulky ester groups oriented to minimize steric hindrance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.